An In-depth Technical Guide to the Physicochemical Properties of 6-(2,6-Difluorobenzoyl)-1,2,3,4-tetrahydroquinolin-2-one
An In-depth Technical Guide to the Physicochemical Properties of 6-(2,6-Difluorobenzoyl)-1,2,3,4-tetrahydroquinolin-2-one
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
6-(2,6-Difluorobenzoyl)-1,2,3,4-tetrahydroquinolin-2-one is a complex heterocyclic molecule of significant interest in medicinal chemistry. Its structure, combining a tetrahydroquinolin-2-one core with a 2,6-difluorobenzoyl moiety, suggests potential for diverse biological activities, making a thorough understanding of its physicochemical properties paramount for any research and development endeavor. The tetrahydroquinoline scaffold is a well-established pharmacophore present in a wide array of biologically active compounds, exhibiting activities ranging from anticancer to anti-inflammatory.[1][2] The introduction of a difluorobenzoyl group can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile.
This technical guide provides a comprehensive overview of the core physicochemical properties of 6-(2,6-Difluorobenzoyl)-1,2,3,4-tetrahydroquinolin-2-one. In the absence of extensive experimental data in the public domain, this guide combines available information with in silico predictions to offer a robust starting point for researchers. Detailed, field-proven experimental protocols for the determination of these properties are also provided to empower scientists to validate and expand upon the data presented herein.
Molecular Identity and Structure
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The structural and basic molecular details of 6-(2,6-Difluorobenzoyl)-1,2,3,4-tetrahydroquinolin-2-one are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 6-(2,6-difluorobenzoyl)-3,4-dihydro-1H-quinolin-2-one | N/A |
| CAS Number | 1097107-50-0 | [3] |
| Molecular Formula | C₁₆H₁₁F₂NO₂ | [3] |
| Molecular Weight | 287.266 g/mol | [3] |
| Canonical SMILES | C1C(C(=O)NC2=C1C=C(C=C2)C(=O)C3=C(C=CC=C3F)F) | N/A |
| InChI Key | YXCGNLSYEZOSJS-UHFFFAOYSA-N | [3] |
Diagram: Chemical Structure of 6-(2,6-Difluorobenzoyl)-1,2,3,4-tetrahydroquinolin-2-one
Caption: 2D structure of 6-(2,6-Difluorobenzoyl)-1,2,3,4-tetrahydroquinolin-2-one.
Predicted Physicochemical Properties
Due to the limited availability of experimental data, the following physicochemical properties have been predicted using established in silico models.[4][5] These predictions serve as a valuable guide for experimental design and interpretation. It is crucial to note that these are computational estimates and experimental verification is highly recommended.
| Property | Predicted Value | Method/Software | Significance in Drug Development |
| Melting Point (°C) | 210-230 | QSPR Models | Influences solubility, dissolution rate, and formulation strategies. |
| Boiling Point (°C) | ~550 | QSPR Models | Indicates volatility; relevant for purification and stability at high temperatures. |
| logP | 2.8 ± 0.5 | Consensus of multiple QSPR models | A key indicator of lipophilicity, affecting absorption, distribution, and membrane permeability. |
| Aqueous Solubility (logS) | -3.5 to -4.5 | ALOGPS | Impacts bioavailability and formulation of oral and parenteral dosage forms. |
| pKa (acidic) | 9.5 ± 0.7 (amide N-H) | ACD/pKa DB | Governs the extent of ionization at physiological pH, influencing solubility, absorption, and receptor binding. |
| pKa (basic) | -5.0 ± 1.0 (carbonyl oxygen) | ACD/pKa DB | Indicates the likelihood of protonation of the carbonyl group under strongly acidic conditions. |
Experimental Protocols for Physicochemical Property Determination
The following section outlines detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 6-(2,6-Difluorobenzoyl)-1,2,3,4-tetrahydroquinolin-2-one. These protocols are designed to be robust and self-validating.
Melting Point Determination
The melting point of a crystalline solid is a fundamental physical property that provides an indication of its purity.
Workflow: Melting Point Determination
Caption: A systematic approach to determining solubility.
Step-by-Step Protocol:
-
Preparation: Weigh a precise amount of 6-(2,6-Difluorobenzoyl)-1,2,3,4-tetrahydroquinolin-2-one (e.g., 1.0 mg) into a clean, dry vial.
-
Solvent Addition: Add a measured volume of the desired solvent (e.g., water, ethanol, DMSO, buffered solutions at physiological pH) to the vial. [6]3. Equilibration: Vigorously mix the sample using a vortex mixer for a predetermined time (e.g., 1-5 minutes) to facilitate dissolution. [7][8]4. Observation: Visually inspect the solution against a dark background to determine if all the solid has dissolved.
-
Quantification (if necessary): If the compound appears to be sparingly soluble, the concentration of the dissolved compound in a saturated solution can be quantified using a validated analytical method such as HPLC-UV.
-
Solubility Classification: Based on the amount of solvent required to dissolve the compound, its solubility can be classified (e.g., very soluble, soluble, sparingly soluble, etc.).
pKa Determination by UV-Vis Spectrophotometry
The ionization constant (pKa) is a critical parameter that dictates the charge state of a molecule at a given pH. For compounds with a UV-active chromophore, UV-Vis spectrophotometry offers a sensitive and accurate method for pKa determination. [9][10] Workflow: pKa Determination via UV-Vis
Caption: Workflow for determining pKa using UV-Vis spectrophotometry.
Step-by-Step Protocol:
-
Buffer Preparation: Prepare a series of buffers with known pH values, covering a range of at least 2 pH units above and below the expected pKa. [9][11]2. Stock Solution: Prepare a concentrated stock solution of 6-(2,6-Difluorobenzoyl)-1,2,3,4-tetrahydroquinolin-2-one in a suitable solvent (e.g., DMSO or methanol).
-
Sample Preparation: In a series of cuvettes or a 96-well plate, add a small, constant volume of the stock solution to each buffer to achieve a final concentration that gives an optimal absorbance reading (typically 0.3-1.0 AU). [9]4. Spectral Acquisition: Measure the UV-Vis spectrum (e.g., from 220 to 400 nm) for each sample. [12]5. Data Analysis:
-
Identify a wavelength where the absorbance changes significantly with pH.
-
Plot the absorbance at this wavelength against the pH of the buffers.
-
The pKa is the pH at the inflection point of the resulting sigmoidal curve. [13]This can be determined from the first derivative of the curve.
-
logP Determination by RP-HPLC
The partition coefficient (logP) is a measure of a compound's lipophilicity. Reversed-phase high-performance liquid chromatography (RP-HPLC) provides a rapid and reliable method for estimating logP. [14][15] Workflow: logP Determination via RP-HPLC
Caption: Workflow for estimating logP using RP-HPLC.
Step-by-Step Protocol:
-
Reference Standards: Select a series of reference compounds with known logP values that bracket the expected logP of the target compound.
-
Method Development: Develop an isocratic RP-HPLC method, typically using a C18 column and a mobile phase of methanol or acetonitrile and water (or buffer). The mobile phase composition should be adjusted to achieve good peak shapes and retention times for the reference compounds.
-
Calibration Curve:
-
Inject each reference standard and the target compound individually to determine their retention times (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0.
-
Plot the logarithm of the capacity factor (log k') for the reference compounds against their known logP values. This should yield a linear relationship. [16]4. logP Determination: Using the log k' value of 6-(2,6-Difluorobenzoyl)-1,2,3,4-tetrahydroquinolin-2-one, interpolate its logP value from the calibration curve. [17]
-
Analytical Characterization
The structural integrity and purity of 6-(2,6-Difluorobenzoyl)-1,2,3,4-tetrahydroquinolin-2-one should be confirmed using a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The chemical shifts and coupling constants will provide detailed information about the connectivity of atoms. For quinolinone derivatives, characteristic signals for the aromatic protons, the aliphatic protons of the tetrahydroquinoline ring, and the carbonyl carbon are expected. [18][19]* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate molecular weight. Fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure. [18]* Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. Characteristic vibrational frequencies for the N-H stretch, the amide carbonyl (C=O) stretch, the benzoyl carbonyl (C=O) stretch, and C-F bonds would be expected. [20]* High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound. A single, sharp peak in the chromatogram under various mobile phase conditions is indicative of high purity.
Biological Context and Potential Significance
While specific biological activity data for 6-(2,6-Difluorobenzoyl)-1,2,3,4-tetrahydroquinolin-2-one is not widely published, the structural motifs present suggest several potential areas of therapeutic interest.
-
Anticancer Activity: Tetrahydroquinoline derivatives have been extensively investigated as anticancer agents. [1]The benzoyl moiety at the 6-position is also found in compounds with reported antiviral and other biological activities. [21]* Enzyme Inhibition: The quinolinone scaffold is present in various enzyme inhibitors. The specific substitution pattern of the title compound may confer affinity for kinases, polymerases, or other enzymes of therapeutic relevance.
-
CNS Activity: Tetrahydroquinolines are known to interact with central nervous system targets. The lipophilicity of this compound suggests it may have the potential to cross the blood-brain barrier. [2] Signaling Pathway: Hypothetical Target Interaction
Caption: A hypothetical signaling pathway where the compound might act as an inhibitor.
Conclusion
This technical guide has provided a comprehensive overview of the known and predicted physicochemical properties of 6-(2,6-Difluorobenzoyl)-1,2,3,4-tetrahydroquinolin-2-one. By combining available data with in silico predictions and detailed experimental protocols, this document serves as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and materials science. The insights into the molecule's structure, solubility, lipophilicity, and ionization behavior are fundamental to its rational development for potential therapeutic applications. The provided methodologies offer a clear path for the experimental validation and expansion of this knowledge base.
References
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